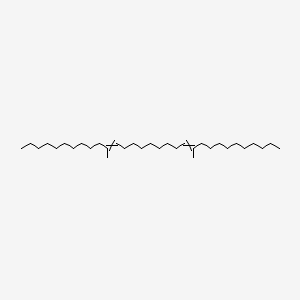
11,21-Dimethylhentriaconta-11,20-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,21-Dimethylhentriaconta-11,20-diene: is an organic compound with the molecular formula C33H64 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dimethylhentriaconta-11,20-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain hydrocarbons and reagents.
Formation of Double Bonds:
Methylation: The addition of methyl groups at the desired positions is carried out using methylating agents such as methyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11,21-Dimethylhentriaconta-11,20-diene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 11,21-dimethylhentriacontane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a substrate in catalytic studies to understand reaction mechanisms.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Biomimetic Studies: Used in studies to mimic natural biological processes involving long-chain hydrocarbons.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.
Industry:
Lubricants: Used as a component in the formulation of high-performance lubricants.
Surfactants: Potential use in the synthesis of surfactants for various applications.
Mechanism of Action
The mechanism of action of 11,21-Dimethylhentriaconta-11,20-diene depends on its interaction with specific molecular targets. The double bonds and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:
Hydrophobic Interactions: Due to its long hydrocarbon chain, it can interact with hydrophobic regions of other molecules.
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
11,21-Dimethylhentriacontane: A saturated hydrocarbon with similar chain length but without double bonds.
11,21-Dimethylhentriaconta-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness:
Double Bond Position: The specific positions of the double bonds in 11,21-Dimethylhentriaconta-11,20-diene make it unique compared to other long-chain hydrocarbons.
Methyl Groups: The presence of methyl groups at the 11th and 21st positions adds to its distinct chemical properties.
Properties
CAS No. |
90052-41-8 |
|---|---|
Molecular Formula |
C33H64 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
11,21-dimethylhentriaconta-11,20-diene |
InChI |
InChI=1S/C33H64/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
LHUYQBHZNOTMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















